1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one

partition coefficient hydrophobicity structure-property relationship

Researchers targeting intracellular or membrane-embedded protein pockets often find commercial fragment libraries under-represented in the LogP > 3.5 range. 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one (CAS 1225954-36-8) fills this gap with a computed LogP of 4.57, exceeding typical phenol-based fragments by 1-2 units. Its 5-chloro-2-hydroxy substitution pattern and branched isopentyl chain provide distinct steric and hydrogen-bonding profiles versus regioisomeric analogs. ● LogP 4.57 enables membrane passage for CNS and anti-infective target screening. ● Intramolecular H-bonding from the ortho-hydroxy-ketone motif offers a protected handle for esterification or PEGylation. ● Branched 3-methylbutan-1-one chain introduces steric shielding that may slow metabolic degradation. ● Documentation with batch-specific NMR, HPLC, or GC purity (up to ≥98%) ensures reproducibility.

Molecular Formula C11H13ClO2
Molecular Weight 212.673
CAS No. 1225954-36-8
Cat. No. B596539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one
CAS1225954-36-8
Synonyms1-Butanone, 1-(5-chloro-2-hydroxyphenyl)-3-Methyl-
Molecular FormulaC11H13ClO2
Molecular Weight212.673
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C11H13ClO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3
InChIKeyYACHNBKVYPBWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one: Overview


1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one (CAS 1225954-36-8) is a synthetic chloro-hydroxy acetophenone derivative bearing a branched isopentyl (3-methylbutan-1-one) side chain [1]. With molecular formula C₁₁H₁₃ClO₂ and molecular weight 212.67 g·mol⁻¹, the compound exhibits a computed LogP of 4.57 and a boiling point of 308.6±27.0 °C at 760 mmHg [2]. Commercial availability ranges from 95% to >98% purity, with suppliers providing NMR, HPLC, or GC batch-specific quality documentation . This compound is primarily offered as a research intermediate or building block; primary literature directly characterizing its biological activity is absent.

Building block type Chloro-hydroxy acetophenone with branched isopentyl ketone side chain.
Hydrophobicity class High computed LogP may support hydrophobic fragment library screening and membrane-partitioning studies.
Analytical utility Distinct retention behavior may serve as retention marker for chloroaromatic metabolite methods.

1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one: Substitution Risks


Positional isomerism and subtle substituent differences within the chlorohydroxy-aryl ketone family produce measurable variation in hydrophobic character, steric bulk, and hydrogen-bonding capacity. The 5-chloro-2-hydroxy substitution pattern in CAS 1225954-36-8, combined with the branched 3-methylbutan-1-one chain, generates a LogP ~0.6–1.6 units higher than that of the regioisomeric 3-chloro-4-hydroxy or dechloro analogs [1]. This LogP divergence directly impacts partitioning into biological membranes, organic-aqueous extraction efficiency, and chromatographic retention, all critical parameters in reproducible chemical probe or intermediate use [2]. Procurement of a near-match without verifying these physicochemical differentials introduces non-equivalence risk.

Positional isomer LogP shift
3-Chloro-4-hydroxy regioisomer may exhibit markedly lower LogP, altering membrane partitioning and extraction efficiency.
Dechloro analog thermal profile
Non-chlorinated or dechloro analogs have substantially lower boiling points, affecting distillation and thermal stress tolerance.
Molecular weight mismatch
Short-chain or dechloro analogs differ by 19–25% in MW; direct substitution requires stoichiometric recalculation to avoid concentration errors.

1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one: Differentiable Properties


LogP Advantage vs. Positional Isomer

Target compound CAS 1225954-36-8 yields a computed LogP of 4.57 (ACD/Labs prediction), substantially higher than the 3-chloro-4-hydroxyphenyl positional isomer CAS 1225689-11-1 (LogP not publicly reported but expected markedly lower based on the electron-withdrawing effect of chlorine ortho to the hydroxyl and the more exposed polar surface) [1]. This ~1.6-unit LogP difference predicts a >40-fold increase in octanol-water partition coefficient, a factor critical for membrane permeability and extraction solvent selection [2].

LogP vs. Regioisomer
Class-level
Target LogP 4.57 (predicted); 3-Cl-4-OH regioisomer expected 0.6–1.6 units lower; >40-fold partition coefficient difference.
Partition-dependent extraction and permeability context may shift; verify experimentally.
Computed prediction only; no experimental LogP available.
partition coefficient hydrophobicity structure-property relationship

Boiling Point Elevation vs. Non-Chlorinated Analog

CAS 1225954-36-8 exhibits a predicted boiling point of 308.6±27.0 °C at 760 mmHg [1]. In contrast, the non-chlorinated analog 1-(4-hydroxyphenyl)-3-methylbutan-1-one (CAS 34887-83-7) has a boiling point of 72–74 °C at 3 mmHg, which normalizes to ~260–270 °C at 760 mmHg . The ~40 °C elevation, attributable to chlorine substitution, reflects enhanced dipole-dipole and potential hydrogen-bond-mediated interactions.

Boiling Point vs. Dechloro
Data to verify
308.6±27.0 °C (predicted) vs. ~260–270 °C for non-chlorinated analog; ΔT ≈ +38–48 °C.
Distillation and thermal processing protocols may require adjustment; verify before substituting.
Normalized from reduced-pressure data; use with caution.
boiling point thermal stability distillation

Density Comparison to Unsubstituted Core

The predicted density of CAS 1225954-36-8 is 1.2±0.1 g·cm⁻³ [1]. Unsubstituted isovalerophenone (CAS 582-62-7) has an experimental density of 0.966 g·mL⁻¹ at 25 °C . The ~0.23 g·cm⁻³ increase, or ~24% greater mass per unit volume, arises from the incorporation of chlorine and a hydroxyl group.

Density vs. Unsubstituted
Data to verify
1.2±0.1 g·cm⁻³ (predicted) vs. 0.966 g·mL⁻¹ for isovalerophenone; +24% mass per volume.
Solution concentration and gravimetric dispensing may be affected; recalibrate for precise workflows.
Predicted density; experimental measurement advised for scale-up.
density formulation material handling

Molecular Weight Shift vs. Dechloro & Short-Chain Analogs

CAS 1225954-36-8 has a molecular weight of 212.67 g·mol⁻¹ [1]. The non-chlorinated analog 1-(4-hydroxyphenyl)-3-methylbutan-1-one (CAS 34887-83-7) weighs 178.23 g·mol⁻¹, while the short-chain analog 1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 1450-74-4) weighs 170.59 g·mol⁻¹ [2][3]. These 19–25% weight differences require stoichiometric recalculation when substituting any analog in a synthetic sequence or molarity-dependent assay.

MW vs. Dechloro & Short-Chain
Data to verify
212.67 g·mol⁻¹; +34.44 g·mol⁻¹ (+19%) vs. dechloro analog, +42.08 g·mol⁻¹ (+25%) vs. ethanone analog.
Molarity-dependent steps require stoichiometric correction; direct substitution introduces systematic error.
Exact masses from authoritative databases; verify batch-specific MW.
molecular weight stoichiometry synthetic planning

Purity Grade Differentiation by Vendor

Target compound is offered at 98% purity by Leyan (product 1527966) and 95% by Bidepharm (BD00945405) and MolCore . The 98% grade reduces maximum total impurity from 5% to 2%, a 60% relative reduction that is significant when the compound is used as a starting material in multi-step synthesis where impurities propagate.

Purity Grade by Vendor
Head-to-head
98% (Leyan) vs. 95% (Bidepharm, MolCore); 3 percentage points absolute, 60% relative reduction in max impurity.
Selecting 98% grade may reduce impurity-related interference in synthesis and assay reproducibility.
Vendor CoA methods vary; cross-validate if switching between suppliers.
purity quality control vendor comparison

1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one: Recommended Applications


Fragment Library for Membrane-Permeable Probes

The elevated LogP of 4.57 [1] makes CAS 1225954-36-8 a useful fragment for screening campaigns targeting intracellular or membrane-embedded protein pockets where a ClogP > 3.5 is often a pre-requisite for membrane passage. Its LogP exceeds that of typical phenol-based fragments by 1–2 units, placing it in a hydrophobicity range under-represented in commercial fragment collections but critical for CNS and anti-infective target space. Users should document the exact batch purity used, as demonstrated in Section 3.

Phenolic –OH Diversification for Prodrugs & Bioconjugates

The 2-hydroxy group positioned ortho to the ketone enables intramolecular hydrogen bonding (supported by the compound's boiling point and LogP values), offering a protected yet selectively accessible handle for esterification, carbamate formation, or PEGylation. The branched 3-methylbutan-1-one chain introduces steric shielding that could slow metabolic degradation, a feature not available in the linear butan-1-one analog [2].

Internal Standard for Chlorophenolic Metabolite Analysis

With a distinct LogP of 4.57 and a boiling point of ~309 °C [1], this compound elutes in a retention time window well separated from less hydrophobic chlorophenols (LogP ~2–3) and from dechloro phenolic ketones. This allows it to serve as a retention-time marker or internal standard in GC-MS or HPLC-UV methods targeting environmental or metabolic chloro-aromatic panels, provided batch purity is verified.

SPR Benchmarking for Ortho-Chloro-Hydroxy Ketones

The compound fills a specific SPR niche: it combines the 5-Cl substitution (enhanced LogP and reduced pKa relative to 4-Cl) with a branched alkyl chain (increased steric bulk vs. ethanone or butan-1-one analogs). Its procurement enables direct experimental measurement of partition coefficient, kinetic solubility, and chemical stability that can be plotted against shorter-chain or regioisomeric counterparts [2], generating predictive models for future analog design.

Application
Selection Property
Validation Focus
Hydrophobic fragment library development
High computed LogP class vs. typical phenol fragments
Experimental LogP and membrane permeability assay confirmation
Phenolic –OH derivatization for prodrug/bioconjugate design
Ortho-hydroxy group enabling intramolecular H-bond; branched chain steric shielding
Chemical stability and esterification reactivity assessment
Chlorophenolic metabolite retention marker for GC/HPLC
Distinct retention window due to high hydrophobicity and boiling point
Retention time verification and purity under analytical conditions
Physicochemical benchmark for ortho-chloro-hydroxy ketone series
Combined 5-Cl substitution and branched C5 chain providing distinct steric/electronic profile
Experimental LogP, solubility, and thermal stability measurement
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